(5-(tert-Butoxy)pyridin-3-yl)boronic acid
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Overview
Description
(5-(tert-Butoxy)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a tert-butoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-bromo-3-tert-butoxypyridine with a boronic acid reagent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic acid product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-(tert-Butoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: (5-(tert-Butoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis for constructing complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules .
Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming various chemical bonds makes it a valuable tool in industrial applications .
Mechanism of Action
The mechanism of action of (5-(tert-Butoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Lacks the tert-butoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Contains a tert-butylcarbamoyl group instead of a tert-butoxy group, which can influence its reactivity and applications.
5-(Methylthio)pyridine-3-boronic acid: Features a methylthio group, providing different electronic and steric properties compared to the tert-butoxy group.
Uniqueness: The presence of the tert-butoxy group in (5-(tert-Butoxy)pyridin-3-yl)boronic acid imparts unique steric and electronic properties, making it particularly useful in specific synthetic applications where such characteristics are advantageous .
Properties
Molecular Formula |
C9H14BNO3 |
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Molecular Weight |
195.03 g/mol |
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8/h4-6,12-13H,1-3H3 |
InChI Key |
OCKBXRCPRCFFKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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